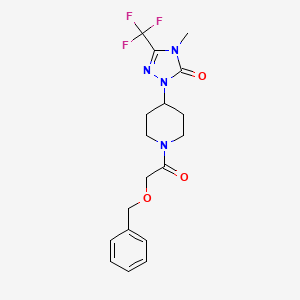

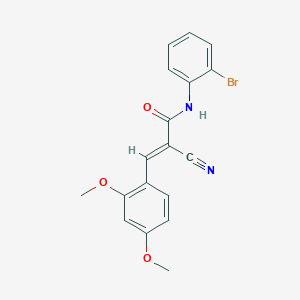

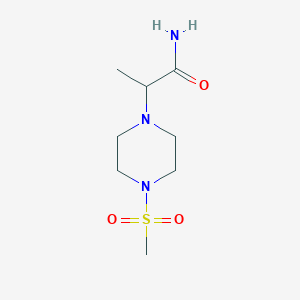

![molecular formula C16H11ClN2OS B2704354 2-(4-Chlorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one CAS No. 326881-95-2](/img/structure/B2704354.png)

2-(4-Chlorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Chlorophenyl)benzimidazole” is a heterocyclic aromatic organic compound . This compound may be viewed as fused rings of the aromatic compounds benzene and imidazole . It has a molecular formula of C13H9ClN2, an average mass of 228.677 Da, and a monoisotopic mass of 228.045425 Da .

Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)benzimidazole” consists of a benzimidazole core with a chlorophenyl group attached at the 2-position . The benzimidazole core is a bicyclic structure formed by the fusion of a benzene ring and an imidazole ring .Scientific Research Applications

Synthesis and Chemical Structure

The compound’s chemical structure consists of a 1,3,4-thiadiazole moiety with a 4-chlorophenyl substituent. It is synthesized from 4-chlorobenzoic acid through several steps, including esterification, hydrazination, salt formation, and cyclization. The final product is 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol .

Antiviral Activity

Research has shown that some derivatives of this compound exhibit antiviral activity. Specifically, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity. This finding suggests potential applications in plant protection and agriculture .

a. Antifungal Properties: Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with antifungal properties . Investigating the antifungal effects of Oprea1_424796 could be valuable for combating fungal infections.

b. Antibacterial Activity: Certain 1,3,4-thiadiazoles have displayed antibacterial properties . Further studies could explore whether Oprea1_424796 exhibits similar effects against bacterial pathogens.

c. Anticancer Potential: Given the compound’s unique structure, it might interact with cellular processes relevant to cancer. Investigating its effects on tumor cells could reveal potential anticancer properties.

d. Other Biological Activities: Exploring additional bioactivities, such as anticonvulsant effects or interactions with specific cellular pathways, could provide insights into Oprea1_424796’s broader pharmacological potential.

Molecular Modeling and Structure-Activity Relationships

Molecular modeling studies can help predict the compound’s interactions with biological targets. Understanding its binding modes and structure-activity relationships is crucial for drug development.

properties

IUPAC Name |

2-(4-chlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2OS/c17-11-7-5-10(6-8-11)14-9-15(20)19-13-4-2-1-3-12(13)18-16(19)21-14/h1-8,14H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDRRQXKGOLUMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

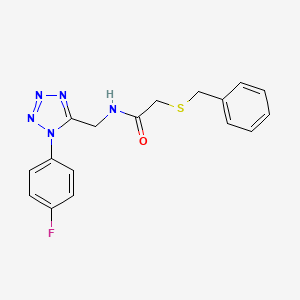

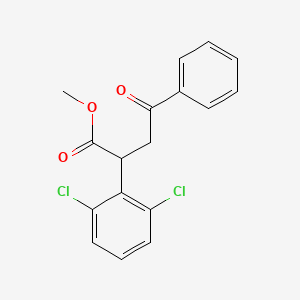

![6-[(2-chlorophenyl)sulfanyl]-N-(1-cyanocyclopropyl)pyridazine-3-carboxamide](/img/structure/B2704272.png)

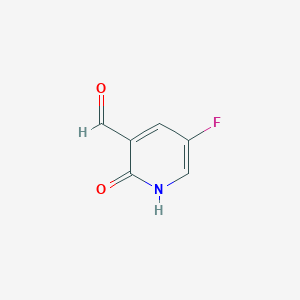

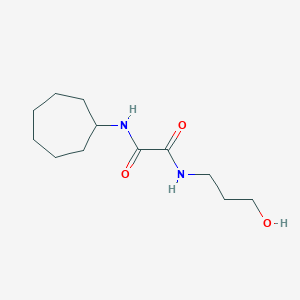

![2-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2704280.png)

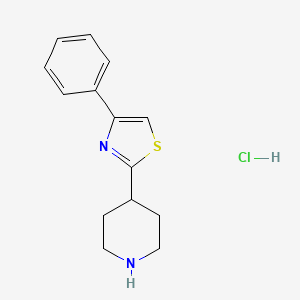

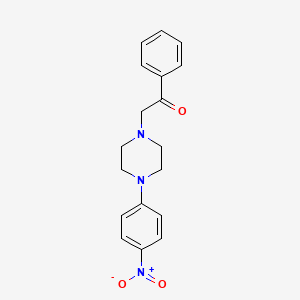

![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide](/img/structure/B2704290.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2704291.png)